

Technical Guide: Methyl 4-amino-1-benzylpiperidine-4-carboxylate and its Analogs

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Compound of Interest

Compound Name: Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Cat. No.: B1335015

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-amino-1-benzylpiperidine-4-carboxylate**, including its chemical identification, relevant analogs, and potential applications in neuroscience research. The information is presented to support drug discovery and development efforts.

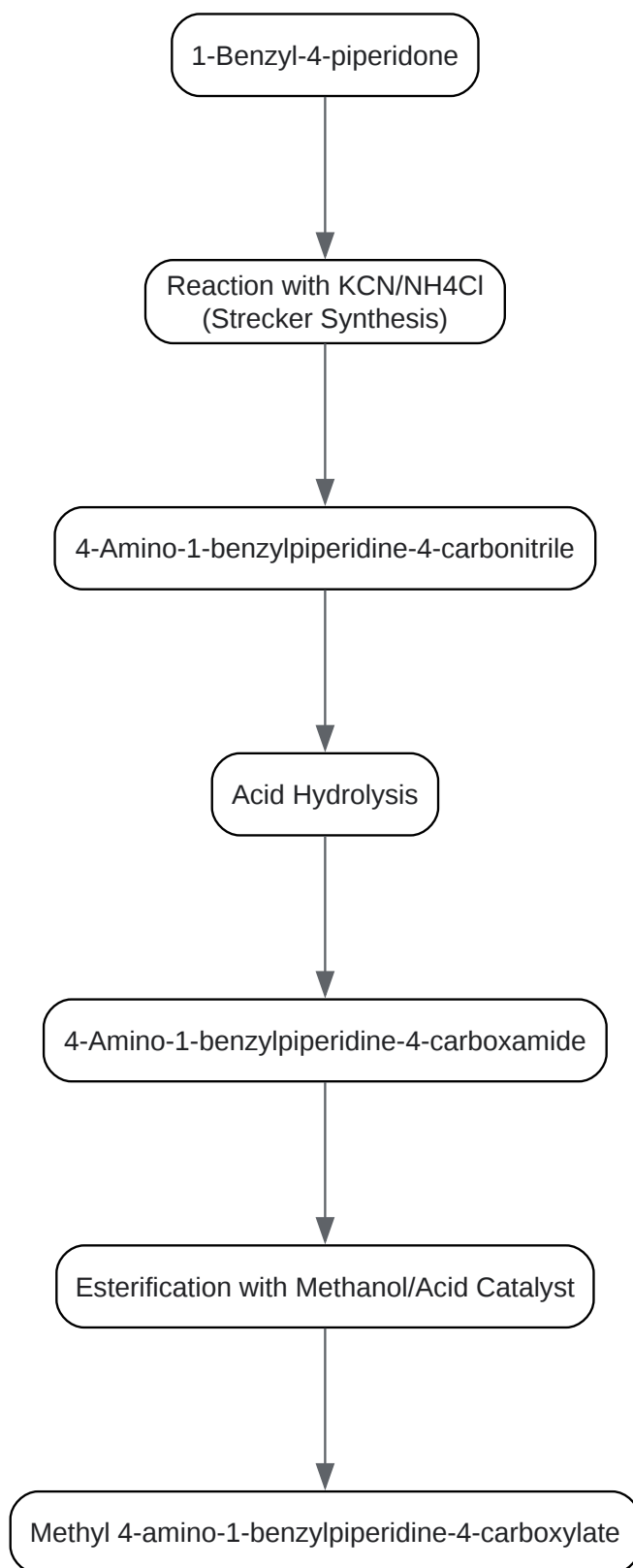
Core Compound Data

Compound Name	CAS Number	Molecular Formula
Methyl 4-amino-1-benzylpiperidine-4-carboxylate	57611-57-1	C ₁₄ H ₂₀ N ₂ O ₂
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate	61085-60-7[1]	C ₂₀ H ₂₄ N ₂ O ₂
4-Amino-1-benzylpiperidine	50541-93-0	C ₁₂ H ₁₈ N ₂
1-Benzylpiperidine-4-carbaldehyde	22065-85-6[2]	C ₁₃ H ₁₇ NO

Synthetic Pathway and Experimental Protocols

The synthesis of **Methyl 4-amino-1-benzylpiperidine-4-carboxylate** can be achieved through a multi-step process, starting from readily available precursors. Below is a detailed, representative experimental protocol based on established synthetic methodologies for similar 4-aminopiperidine derivatives.

Experimental Workflow



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Caption: Synthetic workflow for **Methyl 4-amino-1-benzylpiperidine-4-carboxylate**.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Strecker Synthesis)

- **Reaction Setup:** In a well-ventilated fume hood, a solution of potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
- **Addition of Ketone:** 1-Benzyl-4-piperidone is dissolved in a suitable solvent, such as methanol or ethanol, and added dropwise to the cooled cyanide/ammonium chloride solution.
- **Reaction Conditions:** The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile.

Step 2: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxamide

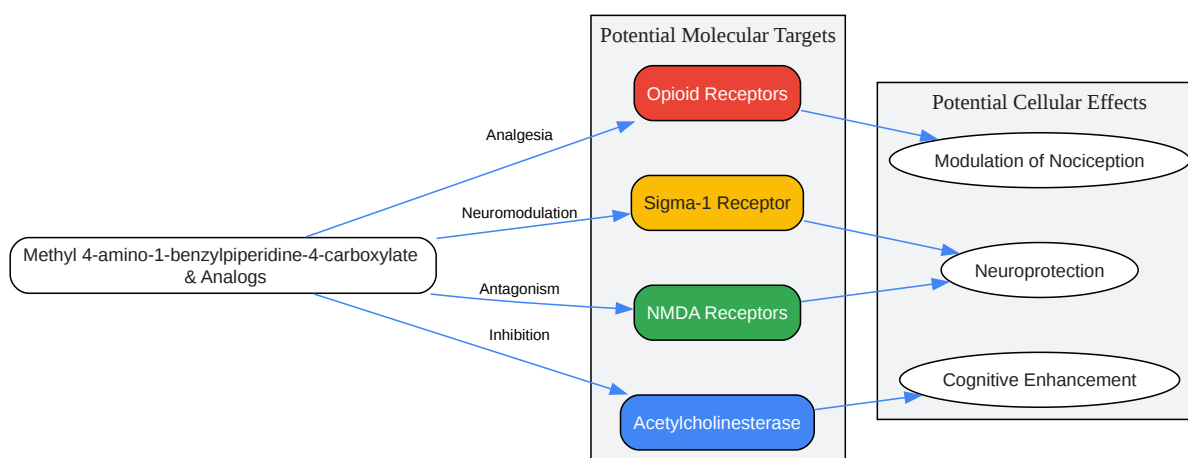
- **Reaction Setup:** The crude aminonitrile from the previous step is dissolved in a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in a flask cooled in an ice bath.
- **Reaction Conditions:** The mixture is stirred at room temperature or gently heated to facilitate hydrolysis of the nitrile group to a carboxamide. The reaction progress is monitored by TLC.
- **Neutralization and Isolation:** After the reaction is complete, the acidic solution is carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) while cooling. The resulting precipitate, 4-amino-1-benzylpiperidine-4-carboxamide, is collected by filtration, washed with cold water, and dried.

Step 3: Esterification to Methyl 4-amino-1-benzylpiperidine-4-carboxylate

- **Reaction Setup:** The 4-amino-1-benzylpiperidine-4-carboxamide is suspended in anhydrous methanol in a round-bottom flask.
- **Catalyst Addition:** A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is carefully added to the suspension.
- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours until the starting material is consumed, as indicated by TLC.
- **Work-up and Purification:** The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The final product, **Methyl 4-amino-1-benzylpiperidine-4-carboxylate**, can be purified by column chromatography on silica gel.

Potential Signaling Pathways and Biological Activity

Derivatives of 4-aminopiperidine have been shown to interact with various targets in the central nervous system. The structural motif of **Methyl 4-amino-1-benzylpiperidine-4-carboxylate** suggests potential activity at several key receptors and transporters.



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Caption: Potential signaling pathways for 4-aminopiperidine derivatives.

The benzylpiperidine scaffold is a known pharmacophore for ligands of opioid and sigma-1 receptors, suggesting that **Methyl 4-amino-1-benzylpiperidine-4-carboxylate** and its analogs could have applications in pain management and neuroprotection.[3] Furthermore, some benzylpiperidine derivatives have demonstrated activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism relevant to various neurological disorders.[4] Additionally, the piperidine core is present in acetylcholinesterase inhibitors, indicating a potential role in cognitive enhancement.[5] The diverse biological activities associated with this chemical class make it a valuable starting point for the development of novel therapeutics targeting the central nervous system.

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